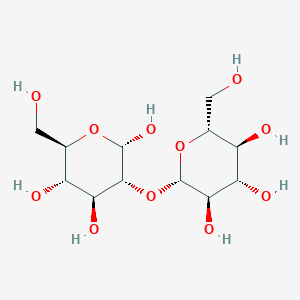
Azane;phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane: is a term used to describe a class of compounds consisting of nitrogen and hydrogen atoms, with the simplest form being ammonia (NH₃). Phthalic acid , also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water. Phthalic acid is primarily used in the production of phthalate esters, which are used as plasticizers in the manufacture of plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phthalic acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form phthalic acid . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate under acidic conditions .
Industrial Production Methods: In industrial settings, phthalic acid is produced by the catalytic oxidation of ortho-xylene or naphthalene using a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to yield phthalic acid . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Phthalic acid undergoes various chemical reactions, including:
Oxidation: Phthalic acid can be oxidized to form phthalic anhydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, potassium dichromate.
Reducing Agents: Sodium amalgam.
Catalysts: Vanadium pentoxide, methanesulfonic acid for condensation reactions.
Major Products:
Phthalic Anhydride: Formed through oxidation.
1,3-Cyclohexadiene Derivatives: Formed through reduction.
Phenolphthalein: Formed through condensation with phenol.
Wissenschaftliche Forschungsanwendungen
Phthalic acid and its derivatives have numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of dyes, pigments, and plasticizers.
Biology: Phthalic acid esters are studied for their potential endocrine-disrupting effects.
Medicine: Used in the production of phenolphthalein, which serves as a laxative and pH indicator.
Industry: Widely used in the manufacture of polyesters, including alkyd resins for paints and enamels.
Wirkmechanismus
Phthalic acid exerts its effects through various molecular targets and pathways:
Estrogen Receptors: Phthalic acid can interact with estrogen receptors, potentially disrupting endocrine functions.
Peroxisome Proliferator-Activated Receptors: It can also interact with these receptors, influencing lipid metabolism and energy homeostasis.
Retinoic Acid Receptors: Phthalic acid derivatives can bind to retinoic acid receptors, affecting gene expression and cellular differentiation.
Vergleich Mit ähnlichen Verbindungen
Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being:
Isophthalic Acid: Benzene-1,3-dicarboxylic acid.
Terephthalic Acid: Benzene-1,4-dicarboxylic acid.
Uniqueness:
Phthalic Acid: Primarily used in the production of plasticizers and dyes.
Isophthalic Acid: Used in the production of high-performance polymers and resins.
Terephthalic Acid: Key raw material for the production of polyethylene terephthalate (PET) used in plastic bottles and fibers.
Phthalic acid’s unique position as an ortho-dicarboxylic acid allows it to form anhydrides and esters more readily compared to its isomers, making it highly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
523-24-0 |
|---|---|
Molekularformel |
C8H6O4.2H3N C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
diazanium;phthalate |
InChI |
InChI=1S/C8H6O4.2H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);2*1H3 |
InChI-Schlüssel |
CHCFOMQHQIQBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.N.N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Key on ui other cas no. |
523-24-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole](/img/structure/B1583265.png)



